Methyl 2-amino-3-tritylsulfanylpropanoate
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Overview
Description
(S)-Methyl 2-amino-3-(tritylthio)propanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tritylthio group, which is a common protecting group in organic synthesis, and an amino ester functionality, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(tritylthio)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-cysteine, is protected using a trityl chloride in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain (S)-Methyl 2-amino-3-(tritylthio)propanoate in high purity.
Industrial Production Methods
Industrial production of (S)-Methyl 2-amino-3-(tritylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of starting materials are subjected to protection and esterification reactions in industrial reactors.
Continuous Purification: Advanced purification techniques like continuous chromatography are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tritylthio group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions with nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(tritylthio)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(tritylthio)propanoate involves its role as a protecting group and intermediate in various chemical reactions. The tritylthio group protects the amino functionality during synthetic transformations, which can be selectively removed under specific conditions to reveal the free amino group for further reactions. The compound’s molecular targets and pathways are primarily related to its use in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-(benzylthio)propanoate: Similar structure but with a benzylthio group instead of a tritylthio group.
(S)-Methyl 2-amino-3-(phenylthio)propanoate: Features a phenylthio group.
(S)-Methyl 2-amino-3-(methylthio)propanoate: Contains a methylthio group.
Uniqueness
(S)-Methyl 2-amino-3-(tritylthio)propanoate is unique due to the presence of the tritylthio group, which provides enhanced stability and protection compared to other thio groups. This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial.
Properties
IUPAC Name |
methyl 2-amino-3-tritylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZZMIANHJYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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